molecular formula C13H15NO2 B112002 N-Benzoyl-4-perhydroazepinone CAS No. 15923-40-7

N-Benzoyl-4-perhydroazepinone

Cat. No.: B112002
CAS No.: 15923-40-7
M. Wt: 217.26 g/mol
InChI Key: CFZRTDHGRHTNHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-4-perhydroazepinone typically involves the reaction of benzoyl chloride with 4-perhydroazepinone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-4-perhydroazepinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Benzoyl-4-perhydroazepinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzoyl-4-perhydroazepinone depends on the specific application and the compound it is being used to synthesizeThe molecular targets and pathways involved are determined by the nature of the final product being synthesized .

Comparison with Similar Compounds

N-Benzoyl-4-perhydroazepinone can be compared with other similar compounds such as:

    N-Benzoyl-4-piperidone: Similar in structure but with a different ring size.

    N-Benzoyl-4-morpholinone: Contains an oxygen atom in the ring structure.

    N-Benzoyl-4-pyrrolidinone: Smaller ring size and different reactivity.

Uniqueness: this compound is unique due to its specific ring structure and the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-benzoylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-7-4-9-14(10-8-12)13(16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRTDHGRHTNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475781
Record name N-Benzoyl-4-perhydroazepinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15923-40-7
Record name N-Benzoyl-4-perhydroazepinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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